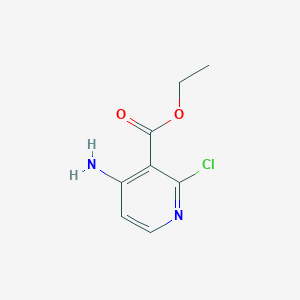

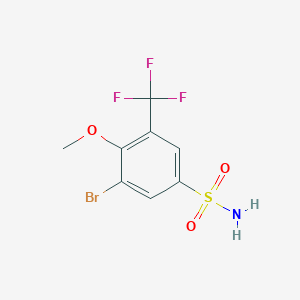

Ethyl 4-amino-2-chloronicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photovoltaic Properties and Device Fabrication

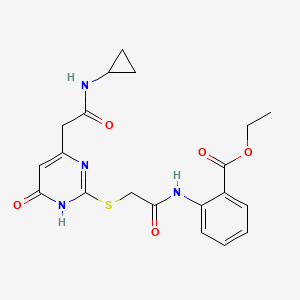

Photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including compounds with structural similarities to Ethyl 4-amino-2-chloronicotinate, have been investigated for their applications in organic–inorganic photodiode fabrication. The study highlights the potential of these compounds in developing efficient photodiodes, which are crucial for converting light into electrical energy in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

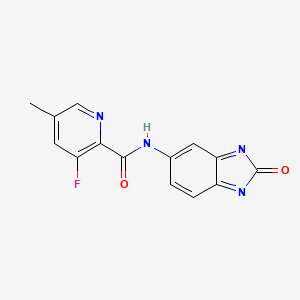

Anticancer Agents Synthesis

Research into the synthesis of potential anticancer agents has explored the use of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involving chloro and amino substituted nicotinates similar to Ethyl 4-amino-2-chloronicotinate. These studies demonstrate the compound's utility in developing new chemotherapeutic agents with potential effects on cancer cell proliferation and survival (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Biosynthesis of Chiral Intermediates

The biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs, showcases the application of Ethyl 4-amino-2-chloronicotinate-related compounds in producing enantiopure intermediates for pharmaceuticals. This process emphasizes the role of biocatalysis in achieving high yield and enantioselectivity, crucial for the production of statins and other chiral medications (Ye, Ouyang, & Ying, 2011).

Environmental and Corrosion Studies

Investigations into the environmental behavior and degradation pathways of UV filters, including ethyl-4-aminobenzoate, provide insights into the ecological impacts and fate of Ethyl 4-amino-2-chloronicotinate analogues. Such studies are essential for understanding the persistence and transformation of chemical compounds in natural waters, contributing to environmental protection and sustainability efforts (Li, Sang, Chow, Law, Guo, & Leung, 2017).

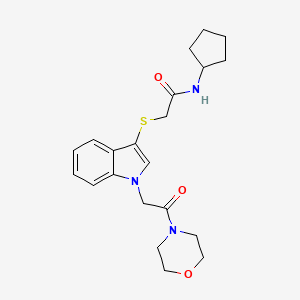

Synthesis and Application in Organic Chemistry

The mediated electrochemical reduction of oxygen to hydrogen peroxide demonstrates the versatility of Ethyl 4-amino-2-chloronicotinate-related compounds in facilitating chemical reactions. This application highlights the potential for using these compounds in synthetic chemistry and industrial processes, contributing to advancements in chemical synthesis and material science (Calabrese, Buchanan, & Wrighton, 1983).

Propiedades

IUPAC Name |

ethyl 4-amino-2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRJMFYAQBWRSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-chloronicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)

![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)